
Ethyl 5-oxohexanoate
Overview
Description
Ethyl 5-oxohexanoate (CAS: 13984-57-1), also known as ethyl 4-acetylbutyrate, is an organic ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . Its structure features a six-carbon chain with a ketone group at the fifth position and an ethyl ester moiety at the terminal carboxyl group. Key physicochemical properties include:
- Boiling point: 221–222°C
- Density: 0.981–0.989 g/cm³
- Refractive index: 1.427 (at 20°C)
- Flash point: 69.4°C
This compound is widely used in organic synthesis, particularly in cyclopropanation reactions , conjugate additions , and enantioselective reductions for chiral molecule production . It also serves as a precursor in glycosidation reactions with carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds to the desired ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-oxohexanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to ethyl 5-hydroxyhexanoate using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to 5-oxohexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Ethyl 5-hydroxyhexanoate.
Oxidation: 5-oxohexanoic acid.
Substitution: Depending on the nucleophile, products such as ethyl 5-aminohexanoate or ethyl 5-alkoxyhexanoate can be formed.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis:
Ethyl 5-oxohexanoate serves as a crucial intermediate in the synthesis of numerous organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo various reactions such as reduction, oxidation, and nucleophilic substitution allows for the production of diverse chemical entities.
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Reduction | Sodium borohydride | Room temperature | Ethyl 5-hydroxyhexanoate |
Oxidation | Potassium permanganate | Reflux | 5-oxohexanoic acid |
Substitution | Amines/Alcohols + NaOH | Base conditions | Ethyl 5-aminohexanoate or ethyl 5-alkoxyhexanoate |
Biological Applications
Enzyme-Catalyzed Reactions:
this compound is employed in studies involving enzyme-catalyzed reactions, particularly with esterases and ketoreductases. Its hydrolysis by esterases yields 5-oxohexanoic acid and ethanol, which are significant in metabolic pathways.
Therapeutic Potential:
Research indicates that derivatives of this compound exhibit promising anti-inflammatory and antimicrobial activities. These properties make it a candidate for therapeutic applications in treating inflammatory diseases and infections.
Case Studies:
Case Study 1: Synthesis of Chiral Intermediates
In a study focused on developing anti-Alzheimer's drugs, this compound was subjected to enantioselective reduction using Pichia methanolica. This process yielded chiral intermediates with reaction yields between 80%–90% and enantiomeric excesses exceeding 95% , demonstrating its utility in pharmaceutical synthesis.
Case Study 2: Antimicrobial Screening
Derivatives of this compound were screened for antimicrobial activity against clinical isolates of bacteria. The results showed significant inhibitory effects against Gram-positive bacteria, suggesting potential development into new antimicrobial agents.
Industrial Applications
This compound is also utilized in the flavor and fragrance industry due to its fruity and buttery odor profiles. This makes it suitable as a flavor ingredient or fragrance component in various consumer products.
Mechanism of Action
The mechanism of action of ethyl 5-oxohexanoate primarily involves its reactivity as an ester and a ketone. In biological systems, it can be hydrolyzed by esterases to produce 5-oxohexanoic acid and ethanol. The ketone group can undergo reduction or oxidation reactions, which are catalyzed by specific enzymes such as ketoreductases and dehydrogenases. These reactions play a crucial role in the compound’s metabolic pathways and its interaction with various molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-Oxohexanoate
Mthis compound (CAS: 3128-06-1) shares a similar backbone but replaces the ethyl ester with a methyl group (C₇H₁₂O₃). Key differences include:
- Molecular weight : 144.17 g/mol
- Boiling point : Expected to be lower than ethyl ester due to reduced chain length.
- Applications : Less commonly reported in synthesis but may exhibit altered solubility/reactivity in esterification reactions.
Property | This compound | Mthis compound |
---|---|---|
Molecular Formula | C₈H₁₄O₃ | C₇H₁₂O₃ |
Molecular Weight (g/mol) | 158.19 | 144.17 |
Boiling Point (°C) | 221–222 | Not reported |
Refractive Index | 1.427 | Not reported |
Branched Analog: Ethyl 2-Isopropyl-5-Methyl-3-Oxohexanoate
This compound (CAS: 21728-15-4) introduces branching at positions 2 (isopropyl) and 5 (methyl), with an additional ketone at position 3:
- Molecular formula : C₁₁H₂₀O₃
- Structural impact : Branched chains may reduce solubility in polar solvents and alter reactivity in nucleophilic additions.
Property | This compound | Ethyl 2-Isopropyl-5-Methyl-3-Oxohexanoate |
---|---|---|
Molecular Formula | C₈H₁₄O₃ | C₁₁H₂₀O₃ |
Functional Groups | Ketone (C5), ester | Ketones (C3, C5), branched alkyl groups |
Complexity | Linear chain | Highly branched |
Hydroxamic Acid Derivatives
This compound derivatives, such as ethyl 6-(5-(2-(4-methoxyphenylamino)-2-oxoethylthio)-1,3,4-thiadiazol-2-ylamino)-6-oxohexanoate, incorporate thiadiazole rings and hydroxamic acid moieties . These modifications enhance biological activity, making them candidates for pharmaceutical applications.
Cyclopropanation and Ring-Opening Reactions
This compound is a key intermediate in synthesizing bicyclic ethers (e.g., oxabicyclo[3.3.1]nonenes) via cyclopropanation followed by oxidative ring-opening . Methyl analogs are less commonly used in such reactions.
Conjugate Additions
In platinum-catalyzed hydrosilylation, this compound reacts with silyl enolates to yield α-branched 1,5-keto esters in high yields (76–90%) . The ethyl ester’s chain length optimizes steric and electronic effects for this transformation.
Biocatalytic Reductions
This compound undergoes enantioselective reduction using CPCR (carbonyl reductase) with NADH cofactor regeneration, achieving high conversions in bioreactors . Methyl esters may show different kinetic profiles due to shorter alkyl chains.
Biological Activity
Ethyl 5-oxohexanoate, also known as ethyl 5-oxocaproate, is an organic compound with the molecular formula C8H14O3. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is an ester derived from 5-oxohexanoic acid and ethanol. It appears as a clear, colorless to light yellow liquid and is primarily utilized in organic synthesis as an intermediate in the production of various chemicals. The compound features both ester and ketone functionalities, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis by esterases, yielding 5-oxohexanoic acid and ethanol. The ketone group can participate in reduction or oxidation reactions catalyzed by specific enzymes such as ketoreductases and dehydrogenases. These enzymatic processes are crucial for the compound's metabolic pathways and interactions with molecular targets.
Biological Activities
1. Anti-inflammatory Activity:
Research indicates that this compound derivatives exhibit anti-inflammatory properties. These compounds have been investigated for their potential to modulate inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases.
2. Antimicrobial Activity:
this compound has shown promising antimicrobial activity against various pathogens. Studies suggest that its derivatives can inhibit the growth of bacteria and fungi, indicating potential use in developing antimicrobial agents.
3. Enantioselective Reduction:
The compound has been utilized in enantioselective reductions to produce chiral alcohols and amino acids, which are important in pharmaceutical applications. Microbial strains such as Pichia methanolica have been employed to achieve high yields and enantiomeric excesses in these reactions .
Case Study 1: Synthesis of Chiral Intermediates
In a study focusing on the synthesis of anti-Alzheimer's drugs, this compound was subjected to enantioselective reduction using Pichia methanolica. This process yielded chiral intermediates with reaction yields between 80%–90% and enantiomeric excesses exceeding 95% . The resulting compounds were further processed into pharmacologically active forms.
Case Study 2: Antimicrobial Screening
A series of derivatives derived from this compound were screened for antimicrobial activity against clinical isolates of bacteria. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting that these derivatives could be developed into new antimicrobial agents.
Comparative Analysis with Similar Compounds
Compound | Structure Type | Biological Activity | Key Findings |
---|---|---|---|
Ethyl 4-acetylbutyrate | Ester | Moderate anti-inflammatory | Similar mechanism but less potent |
Ethyl 5-hydroxyhexanoate | Reduced form | Enhanced anti-inflammatory | Higher efficacy in inflammatory models |
Ethyl 5-oxopentanoate | Shorter chain ester | Limited biological activity | Less versatile compared to this compound |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-oxohexanoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of 5-oxohexanoic acid or through keto-ester condensation reactions. For example, a modified procedure using D-lactose and this compound in DMSO with pyrrolidine-boric acid catalysis achieved a 65% yield under 96-hour reaction conditions . Key variables include solvent choice (e.g., DMSO for solubility), catalyst loading, and reaction time. Purity is validated via GC analysis (e.g., Permabond CW 20-05 column) with retention times of 17.2 min for the compound .
Q. How can researchers validate the identity and purity of this compound in synthetic workflows?
- Spectroscopic methods : NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., ketone at ~1700 cm⁻¹, ester carbonyl at ~1740 cm⁻¹).
- Chromatography : GC with n-butanol as an internal standard for quantification ; HPLC for enantiomeric purity in asymmetric syntheses.
- Physical properties : Density (0.981 g/cm³), refractive index (n20/D 1.427), and boiling point (222.1°C) should align with literature values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard classification : Combustible liquid (GHS H227) with a flash point of 69.4°C. Use fume hoods, avoid open flames, and store at ambient temperatures .
- Waste disposal : Neutralize acidic byproducts before disposal; follow institutional guidelines for organic waste.
Advanced Research Questions
Q. How does the enantioselective reduction of this compound proceed in multiphase bioreactors, and what factors optimize stereochemical outcomes?
CPCR (Carbonyl Reductase)-catalyzed reductions with NADH cofactor regeneration demonstrate enantioselectivity (>20:1 dr) under conditions like 35°C, pH 7.8, and 0.5 L/min air flow. Substrate-coupled regeneration using 2-propanol improves efficiency by maintaining NADH levels . Critical parameters include temperature stability, co-solvent selection (e.g., acetone for solubility), and membrane module design for in situ product removal .
Q. What analytical strategies resolve contradictions in kinetic data for this compound reactions (e.g., substrate inhibition vs. cofactor limitation)?
- Time-course profiling : Monitor conversion rates (e.g., GC or HPLC every 30 min) to distinguish between inhibition (plateaued conversion) and cofactor depletion (linear decline) .
- Statistical modeling : Use Michaelis-Menten kinetics with inhibition constants (Ki) or multivariate regression to isolate variables like pH, temperature, and enzyme concentration.
Q. How can this compound serve as a precursor in prodrug design, and what metabolic stability challenges arise?
Derivatives like tert-butyl 6-diazo-5-oxohexanoate (P11) are explored for improved solubility and tumor-targeted drug delivery. Stability assays in plasma and intestinal tissue (e.g., >50% remaining at 1 hour) require LC-MS/MS quantification of intact prodrug and metabolites. Hydrolysis at the ester linkage is a common degradation pathway, mitigated by steric hindrance or fluorinated substituents .
Q. Methodological Guidance
Q. What experimental designs are recommended for scaling up this compound-based reactions while maintaining reproducibility?
- DoE (Design of Experiments) : Use factorial designs to optimize catalyst-substrate ratios and solvent systems.
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Batch vs. continuous flow : Compare yields and enantiomeric excess (ee) in batch reactors vs. membrane-integrated systems for byproduct removal .
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point variations)?
Cross-validate measurements using certified reference standards and replicate experiments. For example, discrepancies in boiling points (221–222°C vs. 222.1°C) may arise from impurities or calibration errors in distillation setups .
Q. Data Presentation and Ethical Compliance
Q. What ethical considerations apply to publishing research involving hazardous intermediates like this compound?
Properties
IUPAC Name |
ethyl 5-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPSIDGTLFKDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065688 | |
Record name | Ethyl 5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13984-57-1 | |
Record name | Hexanoic acid, 5-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13984-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 5-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-acetylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-OXOHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9EME6QBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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